molecular formula C17H14O2S B14665419 (2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone CAS No. 39620-27-4

(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B14665419
CAS No.: 39620-27-4
M. Wt: 282.4 g/mol
InChI Key: QYPPVHVDSALQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C17H14O2S It is a derivative of benzothiophene and phenol, characterized by the presence of an ethyl group at the 2-position of the benzothiophene ring and a hydroxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of 2-ethylthiophenol with an appropriate electrophile.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-hydroxybenzoyl chloride reacts with the benzothiophene core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound is similar in structure but contains an oxygen atom in place of sulfur in the benzothiophene ring.

    (2-Ethyl-1-benzothiophen-3-yl)(4-methoxyphenyl)methanone: This compound has a methoxy group instead of a hydroxy group on the phenyl ring.

Uniqueness

(2-Ethyl-1-benzothiophen-3-yl)(4-hydroxyphenyl)methanone is unique due to the presence of both the benzothiophene and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

39620-27-4

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

(2-ethyl-1-benzothiophen-3-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H14O2S/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3

InChI Key

QYPPVHVDSALQIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.